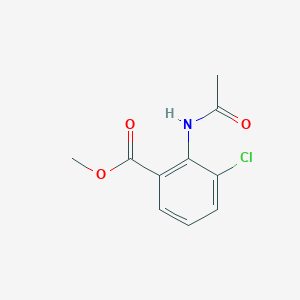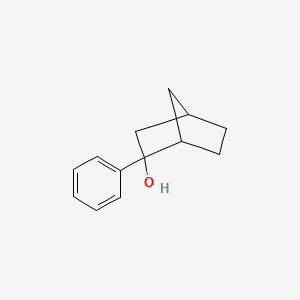
2-PHENYL-2-NORBORNANOL, MIXTURE OF ENDO AND EXO
Descripción general
Descripción
2-PHENYL-2-NORBORNANOL, MIXTURE OF ENDO AND EXO is a bicyclic organic compound with a phenyl group attached to the second carbon of the bicyclo[221]heptane structure This compound is known for its unique structural features, which include a rigid bicyclic framework that imparts distinct chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-2-NORBORNANOL, MIXTURE OF ENDO AND EXO typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of cyclopentadiene with phenylacetylene under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-PHENYL-2-NORBORNANOL, MIXTURE OF ENDO AND EXO undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 2-Phenylbicyclo[2.2.1]heptan-2-one or 2-Phenylbicyclo[2.2.1]heptanoic acid.
Reduction: Formation of 2-Phenylbicyclo[2.2.1]heptane.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-PHENYL-2-NORBORNANOL, MIXTURE OF ENDO AND EXO has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-PHENYL-2-NORBORNANOL, MIXTURE OF ENDO AND EXO involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for precise binding to enzymes and receptors, potentially modulating their activity. The phenyl group can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its full potential.
Comparación Con Compuestos Similares
Similar Compounds
Norborneol: A similar bicyclic compound without the phenyl group.
Bicyclo[2.2.1]heptan-2-ol: The parent compound without any substituents.
2-Phenylbicyclo[2.2.1]heptane: The reduced form of 2-PHENYL-2-NORBORNANOL, MIXTURE OF ENDO AND EXO.
Uniqueness
This compound is unique due to the presence of the phenyl group, which enhances its reactivity and potential applications. The rigid bicyclic structure provides stability and specificity in its interactions, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
78195-92-3 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
2-phenylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C13H16O/c14-13(11-4-2-1-3-5-11)9-10-6-7-12(13)8-10/h1-5,10,12,14H,6-9H2 |
Clave InChI |
UDDFVZBWCXTBMR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2(C3=CC=CC=C3)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

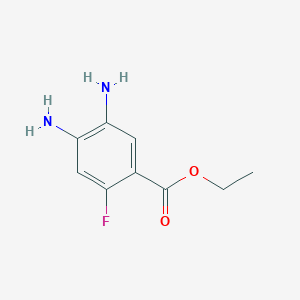
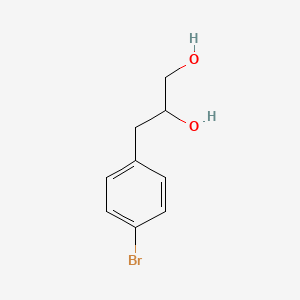
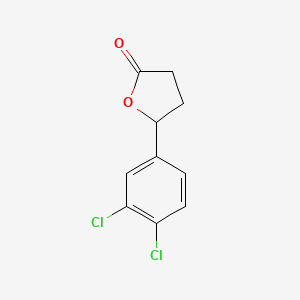
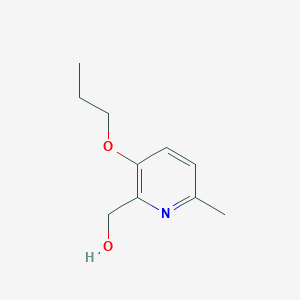
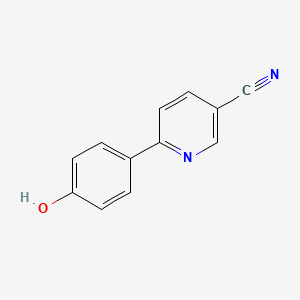
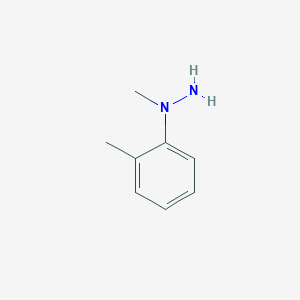
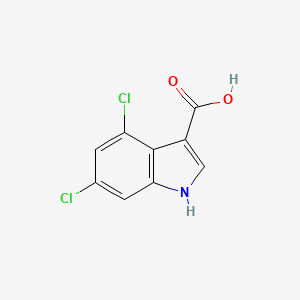
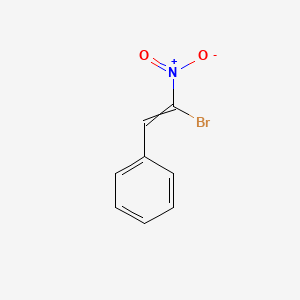

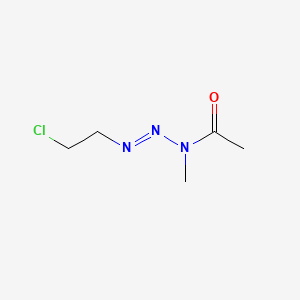
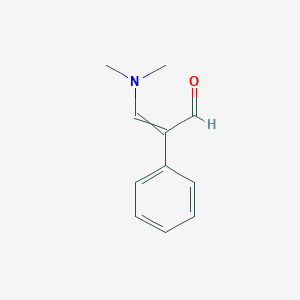
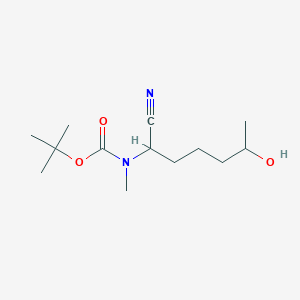
![N-cyclohexyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B8716597.png)
